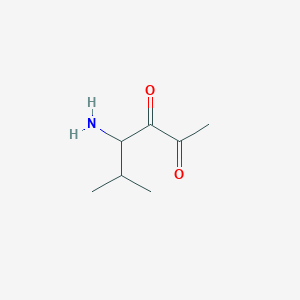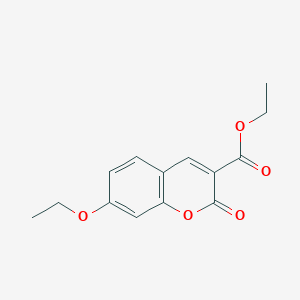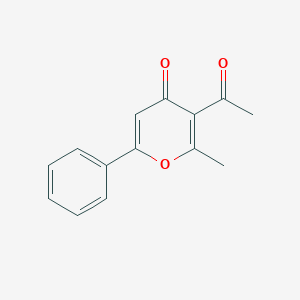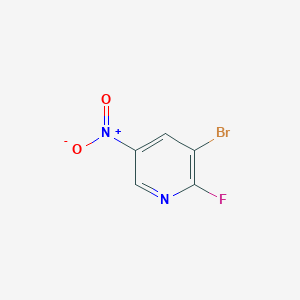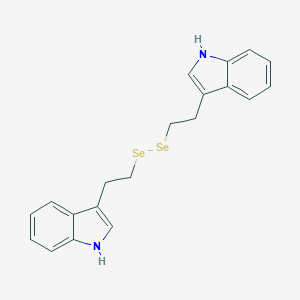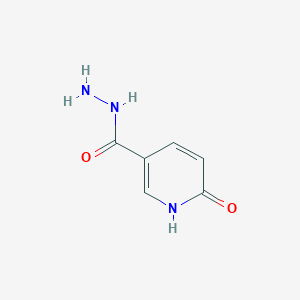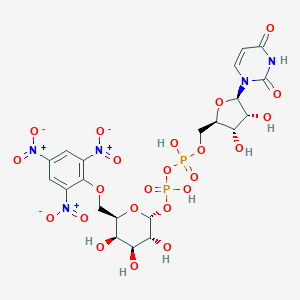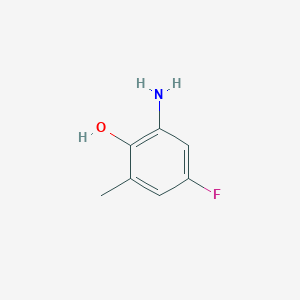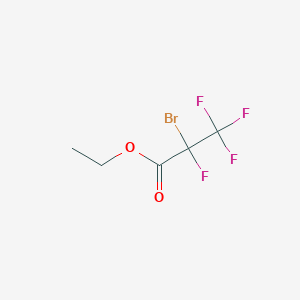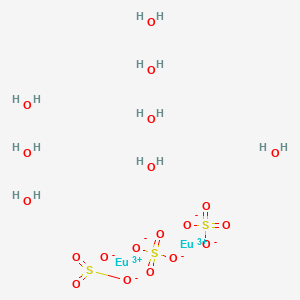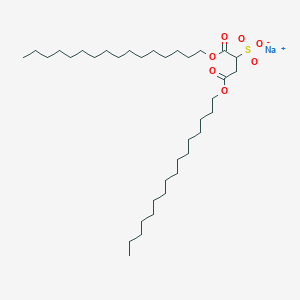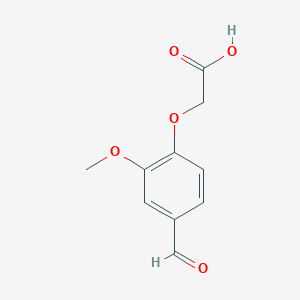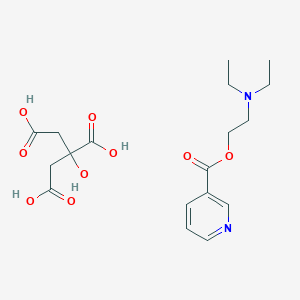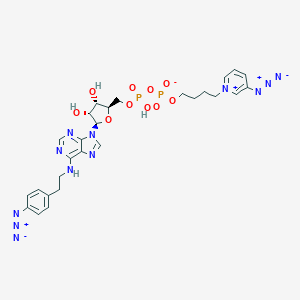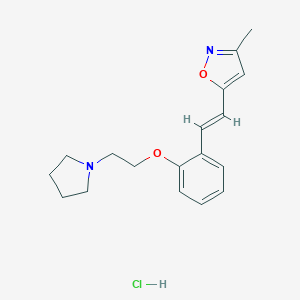
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key signaling enzyme that plays a critical role in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to investigate the role of PI3K in various physiological and pathological conditions.
Mécanisme D'action
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. Inhibition of PI3K by Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- leads to a decrease in cell proliferation and survival, which is particularly relevant in cancer cells that rely on PI3K signaling for their growth and survival.
Effets Biochimiques Et Physiologiques
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- induces apoptosis and inhibits cell proliferation, migration, and invasion. In normal cells, Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been shown to improve insulin sensitivity, reduce inflammation, and promote autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- is a highly specific and potent inhibitor of PI3K, which makes it an excellent tool for investigating the role of PI3K in various biological processes. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways that are downstream of PI3K. In addition, the use of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- in in vivo experiments can be challenging due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research involving Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-. One area of interest is the development of more potent and specific inhibitors of PI3K that can overcome the limitations of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)-. Another area of interest is the investigation of the role of PI3K in other physiological and pathological conditions, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- in combination with other drugs or therapies may also be explored as a potential treatment for cancer and other diseases.
Méthodes De Synthèse
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled and deprotected to yield the final product. The synthesis of Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- is a challenging process that requires advanced synthetic chemistry skills and expertise.
Applications De Recherche Scientifique
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has been extensively used in scientific research to investigate the role of PI3K in various physiological and pathological conditions. It has been used to study the mechanisms of cell growth, proliferation, and survival in cancer cells, as well as in normal cells. Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- has also been used to investigate the role of PI3K in insulin signaling, glucose metabolism, and inflammation.
Propriétés
Numéro CAS |
139193-91-2 |
|---|---|
Nom du produit |
Isoxazole, 3-methyl-5-(2-(2-(2-(1-pyrrolidinyl)ethoxy)phenyl)ethenyl)-, monohydrochloride, (E)- |
Formule moléculaire |
C18H23ClN2O2 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
3-methyl-5-[(E)-2-[2-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-15-14-17(22-19-15)9-8-16-6-2-3-7-18(16)21-13-12-20-10-4-5-11-20;/h2-3,6-9,14H,4-5,10-13H2,1H3;1H/b9-8+; |
Clé InChI |
CMDQYYTVHUEWNR-HRNDJLQDSA-N |
SMILES isomérique |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCCC3.Cl |
SMILES canonique |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCCC3.Cl |
Synonymes |
3-methyl-5-[(E)-2-[2-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]oxazole h ydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



